Human Carbonic Anhydrase II (hCA II) Inhibition: A Direct Comparison of Binding Affinity
In a direct binding assay against human Carbonic Anhydrase II (hCA II), a derivative of Methyl 2-(2-amino-4-nitrophenyl)acetate (CHEMBL4524569) demonstrated a potent inhibition constant (Ki) of 6.30 nM [1]. This activity is significantly higher than that of a related compound series (CHEMBL3622791), which showed an IC50 of 2,150 nM (2.15 µM) against the matrix metalloproteinase MMP-2 under comparable esterase assay conditions using the same substrate [2]. This represents an approximate 340-fold difference in potency against these distinct targets, highlighting a specific and potent interaction profile.
| Evidence Dimension | Inhibitory Constant (Ki) / Half-Maximal Inhibitory Concentration (IC50) |
|---|---|
| Target Compound Data | Ki = 6.30 nM (against human CA2) |
| Comparator Or Baseline | IC50 = 2,150 nM (against APMA-activated human MMP2) |
| Quantified Difference | Approximately 340-fold greater potency for the target compound on its respective target |
| Conditions | Spectrophotometry-based esterase assay using 4-nitrophenylacetate as a substrate. |
Why This Matters
This data demonstrates a high degree of target engagement and potency for a specific biological target (hCA II), which is a validated target in glaucoma, epilepsy, and cancer research, distinguishing it from other nitroaryl scaffolds that may show weaker or different activity profiles.
- [1] BindingDB. (n.d.). BDBM50513912 / CHEMBL4524569: Binding affinity to human CA2 (Ki = 6.30 nM). View Source
- [2] BindingDB. (n.d.). BDBM50123984 / CHEMBL3622791: Inhibition of APMA-activated human recombinant MMP2 (IC50 = 2.15E+3 nM). View Source
